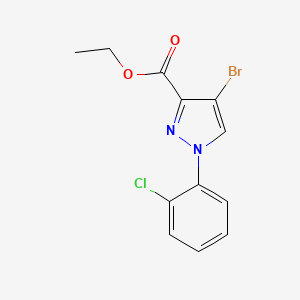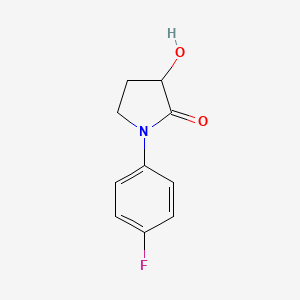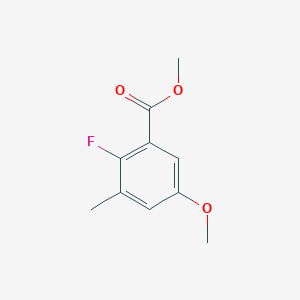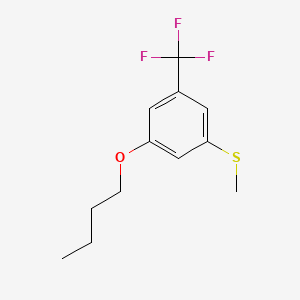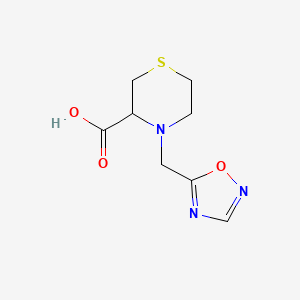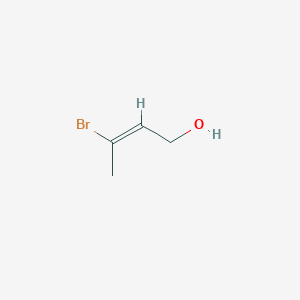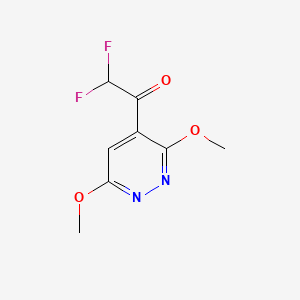
(3,5-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, along with a thiomorpholino group
Méthodes De Préparation
The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzaldehyde and thiomorpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the formation of the methanone linkage.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
(3,5-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiomorpholino derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles such as alkoxides or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides). Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
(3,5-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel catalysts and ligands for various chemical transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition mechanisms.
Industry: In industrial settings, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3,5-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity.
Pathways Involved: The pathways involved may include enzyme inhibition, receptor binding, and modulation of signal transduction processes. The presence of trifluoromethyl groups enhances the compound’s ability to form strong interactions with target molecules.
Comparaison Avec Des Composés Similaires
(3,5-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as (3,5-bis(trifluoromethyl)phenyl)thiourea and (3,5-bis(trifluoromethyl)phenyl)amine share structural similarities.
Propriétés
Formule moléculaire |
C13H11F6NOS |
|---|---|
Poids moléculaire |
343.29 g/mol |
Nom IUPAC |
[3,5-bis(trifluoromethyl)phenyl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C13H11F6NOS/c14-12(15,16)9-5-8(6-10(7-9)13(17,18)19)11(21)20-1-3-22-4-2-20/h5-7H,1-4H2 |
Clé InChI |
SSOXBJNQRALFKE-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14768251.png)

![(4-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14768262.png)
